Benzene, 1-bromo-3-(1,1-dimethylethoxy)-
Overview
Description
Synthesis Analysis
The synthesis of various bromo-substituted benzene derivatives has been explored in several studies. For instance, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes has been achieved using copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized as a precursor for graphene nanoribbons , and 1-bromo-3,5-bis(trifluoromethyl)benzene has been prepared as a versatile starting material for organometallic synthesis .
Molecular Structure Analysis
The molecular structure and spectroscopy of bromo-substituted benzene derivatives have been characterized using various techniques. For example, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were also determined, revealing supramolecular features such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzene derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved, introducing a new donor–acceptor chromophore . The Wittig-Horner reaction was used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene derivatives have been studied, including their potential biological activities. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their 5-halogeno derivatives were synthesized and evaluated for anti-inflammatory properties, with the 5-bromo derivative showing significant activity . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing strong fluorescence intensity in the solid state compared to the solution state .
Scientific Research Applications
1. Electrophilic Aromatic Substitution Reactions - Bromination
- Methods of Application: The reaction involves a two-step mechanism. First, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes: The outcome of this process is a brominated benzene compound. The reaction is key to understanding electrophilic aromatic substitution and is used in various other reactions such as nitration, sulphonation, acylation, etc .
2. Synthesis of Polysubstituted Benzenes
- Methods of Application: The synthesis involves a series of reactions, each introducing a new substituent. The order of reactions is critical due to the directing effects of the substituents already on the ring .
- Results or Outcomes: The outcome of this process is a polysubstituted benzene compound. The exact structure depends on the substituents introduced and the order of reactions .
3. Gas Phase Kinetics
- Methods of Application: The compound is vaporized and its reactions with other gases are studied under controlled conditions .
- Results or Outcomes: The results of these studies can provide valuable information about reaction mechanisms and rates, which can be used in various fields such as atmospheric chemistry .
4. Friedel-Crafts Alkylation
- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .
5. Suzuki Cross-Coupling
- Methods of Application: The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .
- Results or Outcomes: The outcome of this process is a new aromatic compound with a carbon-carbon bond formed between the two original aromatic compounds .
properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJVORTOJWJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543413 | |
Record name | 1-Bromo-3-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-3-(1,1-dimethylethoxy)- | |
CAS RN |
99376-83-7 | |
Record name | 1-Bromo-3-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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